N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide, commonly referred to as CNOX, is a synthetic compound that has shown promising results in scientific research applications. CNOX belongs to the class of nitro-aromatic compounds and has been found to possess potent anti-cancer properties. In
Mechanism of Action
CNOX exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells. It has been found to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CNOX has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of key enzymes involved in cancer cell survival and proliferation. Additionally, CNOX has been found to modulate the expression of genes involved in cell cycle regulation and cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of CNOX is its potent anti-cancer activity. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, CNOX is a synthetic compound and may be difficult to produce in large quantities. Additionally, further studies are needed to determine the optimal dosage and administration route for CNOX.
Future Directions
There are several future directions for CNOX research. One area of interest is the development of CNOX-based combination therapies for cancer. CNOX has been found to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin. Another area of interest is the exploration of CNOX as a potential treatment for other diseases, such as neurodegenerative disorders and inflammation. Additionally, further studies are needed to determine the long-term safety and efficacy of CNOX in clinical trials.
Conclusion:
In conclusion, CNOX is a synthetic compound that has shown promising results in scientific research applications. It possesses potent anti-cancer properties and has been found to selectively target cancer cells while sparing normal cells. Further research is needed to determine the optimal dosage and administration route for CNOX, as well as its potential as a treatment for other diseases.
Scientific Research Applications
CNOX has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, pancreatic, and colon cancer. CNOX has also been shown to inhibit tumor growth and metastasis in animal models.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-nitrobenzo[b][1]benzoxepine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4/c22-17-9-13(6-8-18(17)23)24-21(26)16-10-14(25(27)28)11-20-15(16)7-5-12-3-1-2-4-19(12)29-20/h1-11H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJODVUZTUSCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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